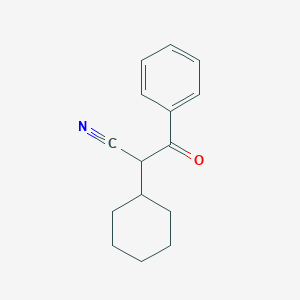

2-Cyclohexyl-3-oxo-3-phenylpropanenitrile

説明

Structure

3D Structure

特性

分子式 |

C15H17NO |

|---|---|

分子量 |

227.30 g/mol |

IUPAC名 |

2-cyclohexyl-3-oxo-3-phenylpropanenitrile |

InChI |

InChI=1S/C15H17NO/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,1,3-4,7-8H2 |

InChIキー |

LQHFDNIUFOFHNF-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C(C#N)C(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Cyclohexyl 3 Oxo 3 Phenylpropanenitrile and Analogous β Ketonitriles

Acylation-Based Approaches to β-Ketonitrile Derivatives

A predominant method for synthesizing β-ketonitriles involves the acylation of a nitrile-stabilized carbanion. encyclopedia.pub This approach leverages the acidity of the α-proton of an alkyl nitrile, which can be removed by a strong base to generate a potent nucleophile. This nucleophilic anion then attacks an acylating agent to form the target β-ketonitrile. To synthesize 2-cyclohexyl-3-oxo-3-phenylpropanenitrile via this route, the starting materials would be cyclohexylacetonitrile and a benzoylating agent.

Acylation of Stabilized Nitrile Anions with Ester and Lactone Electrophiles

The acylation of nitrile anions with esters or lactones is a well-established method for forming β-ketonitriles. nih.gov In this reaction, the nitrile carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, yielding the β-ketonitrile. A critical consideration in this synthesis is that the product, the β-ketonitrile, is more acidic than the starting alkyl nitrile. Consequently, two equivalents of base are often required to drive the reaction to completion, as the first equivalent generates the nitrile anion and the second deprotonates the product as it is formed. nih.govencyclopedia.pub

The generation of the requisite nitrile-stabilized carbanion necessitates the use of a strong, non-nucleophilic base to ensure efficient deprotonation without competing side reactions. nih.gov Potassium tert-butoxide (KOt-Bu) is an inexpensive and commonly employed base for this purpose. nih.govutsa.edu Its bulky nature minimizes nucleophilic attack on the nitrile or ester starting materials. Other strong bases historically used include sodium methoxide, sodium ethoxide, and sodium amide. nih.gov However, potassium tert-butoxide offers a favorable balance of reactivity and safety for facilitating these acylations in ethereal solvents. nih.gov

| Base | Typical Solvent | Key Characteristics |

|---|---|---|

| Potassium tert-Butoxide (KOt-Bu) | Tetrahydrofuran (B95107) (THF), Methyl tert-butyl ether (MTBE) | Inexpensive, strong, bulky, commonly used in modern syntheses. nih.govutsa.edu |

| Sodium Amide (NaNH₂) | Liquid Ammonia | Historically efficient but carries explosion risks and can cause amidine side-product formation. nih.gov |

| Sodium Ethoxide (NaOEt) | Ethanol | One of the earliest bases used for this transformation. nih.gov |

| Potassium Amyl-oxide (KOt-Amyl) | Tetrahydrofuran (THF) | Identified as providing high yields and fast reaction rates in comparative studies. bohrium.com |

The efficiency and yield of the acylation of nitrile anions are highly dependent on reaction conditions. bohrium.com

Solvent Effects: Ethereal solvents are commonly preferred for these reactions. Tetrahydrofuran (THF) has been shown to facilitate rapid reactions with a variety of bases. utsa.edubohrium.com Other solvents like 2-methyltetrahydrofuran (B130290) (2MeTHF) have also proven effective, sometimes offering improved yields for specific substrates. nih.gov

Temperature: While many acylations proceed efficiently at room temperature, certain substrates, particularly those involving hindered nitriles or less reactive esters, may require elevated temperatures to achieve high yields. bohrium.com Heating reaction mixtures, for instance to 60 °C, can often drive more challenging condensations to completion. bohrium.com Conversely, some protocols using highly reactive lithium bases may be conducted at low temperatures. nih.gov

Catalytic Additives: The addition of catalytic amounts of certain compounds can significantly improve reaction outcomes. For instance, adding a small quantity of isopropanol (B130326) or 18-crown-6 (B118740) has been found to facilitate the reaction, increase the solubility of intermediates, and reduce the formation of side products under ambient conditions. nih.gov The crown ether, 18-crown-6, is particularly effective at sequestering the potassium cation, which can enhance the nucleophilicity of the nitrile anion. nih.gov

Acylation with Other Carbonyl-Containing Substrates

While esters are common, the acylation of nitrile anions can be accomplished with a broader range of carbonyl-containing electrophiles. encyclopedia.pub These include more reactive species like acid chlorides and anhydrides, as well as carbonates and chloroformates. encyclopedia.pub The use of a more reactive acylating agent, such as a benzoyl chloride to synthesize 2-cyclohexyl-3-oxo-3-phenylpropanenitrile, can sometimes offer advantages in terms of reaction rate and conditions, though it may also require more careful control of the reaction to avoid side products.

Electrophilic Cyanation Strategies

An alternative synthetic route to β-ketonitriles involves the introduction of the cyano group as an electrophile to a pre-formed enolate. bohrium.comresearchgate.net This "electrophilic cyanation" approach reverses the polarity of the reactants compared to the acylation method. To synthesize 2-cyclohexyl-3-oxo-3-phenylpropanenitrile using this strategy, one would start with cyclohexyl phenyl ketone, convert it to its enolate or an enolate equivalent, and then react it with an electrophilic cyanating agent. bohrium.com

Direct Electrophilic Cyanation of Ketone Enolates and Enolate Equivalents

This method is a powerful way to form β-ketonitriles, including those with quaternary α-carbon centers. bohrium.comnih.gov The process begins with the deprotonation of a ketone to form its corresponding enolate. However, simple alkali metal enolates can be highly reactive and lead to side reactions. A more refined and efficient approach involves the use of enolate equivalents, such as boron enolates. bohrium.comresearchgate.net

Boron enolates, generated from ketones, have demonstrated excellent reactivity with electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and p-toluenesulfonyl cyanide (TsCN). bohrium.comnih.gov This protocol is noted for its remarkably broad substrate scope and tolerance of various functional groups compared to older methods. bohrium.com The reaction proceeds under mild conditions and provides a highly efficient route to a wide array of β-ketonitrile derivatives. bohrium.comnih.gov

| Agent | Abbreviation | Typical Substrate | Notes |

|---|---|---|---|

| p-Toluenesulfonyl cyanide | TsCN | Ketone Enolates, Boron Enolates | A widely used and effective electrophilic cyanide source. bohrium.comrsc.org |

| N-cyano-N-phenyl-p-toluenesulfonamide | NCTS | Boron Enolates | Highly effective for the cyanation of boron enolates under mild conditions. bohrium.comrsc.org |

| Cyanogen bromide | BrCN | Aminophenols, Aminoanilines | A traditional, though more hazardous, cyanating agent. rsc.org |

Transition-Metal-Catalyzed Synthetic Pathways

Transition-metal catalysis offers powerful and versatile methods for the synthesis of β-ketonitriles, often with high efficiency and functional group tolerance. thieme-connect.com Palladium, nickel, and rhodium are among the most commonly employed metals in these transformations. researchgate.netrsc.orgrsc.org

Carbonylative Coupling Reactions for β-Ketonitrile Formation

Carbonylative coupling reactions, which involve the incorporation of carbon monoxide, are a prominent method for constructing ketones, including β-ketonitriles. researchgate.netnih.gov Palladium-catalyzed carbonylative coupling reactions have been particularly well-developed. rsc.org These reactions can involve the coupling of aryl halides with various carbon nucleophiles in the presence of carbon monoxide. acsgcipr.org For instance, the palladium-catalyzed carbonylative α-arylation of unactivated nitriles has been demonstrated as a viable route to α-disubstituted β-ketonitriles. acsgcipr.org

Nickel-catalyzed carbonylative couplings are a developing area and offer an alternative to palladium-based systems. researchgate.net These reactions can involve the coupling of α-bromonitriles with alkylzinc reagents in the presence of a nickel(II) pincer complex and near-stoichiometric amounts of carbon monoxide to produce β-ketonitriles in good yields. researchgate.net

| Metal Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium | Aryl Halides, Unactivated Nitriles, CO | Allows for the formation of α-disubstituted β-ketonitriles. | acsgcipr.org |

| Nickel | α-Bromonitriles, Alkylzinc Reagents, CO | Utilizes a stable nickel(II) pincer complex and tolerates various functional groups. | researchgate.net |

Other Metal-Mediated Cyanation and Cross-Coupling Methodologies

Beyond carbonylative couplings, other metal-mediated reactions provide effective routes to β-ketonitriles. Palladium-catalyzed cyanation of aryl halides is a well-established method for synthesizing aryl nitriles and can be adapted for β-ketonitrile synthesis. researchgate.netnih.govorganic-chemistry.orgrsc.org These reactions often proceed via an oxidative addition of the aryl halide to a Pd(0) complex, followed by cyanide exchange and reductive elimination. researchgate.net

Rhodium catalysts have also been employed in the synthesis of β-ketonitriles. For example, rhodium-catalyzed addition of aryl boronic acids to 2,2-disubstituted malononitriles can produce β-ketonitriles with a quaternary carbon at the α-position. bohrium.com Furthermore, rhodium(III)-catalyzed double C-H activation has been developed to generate biheteroaryl-2-carbonitriles. rsc.org

Metal-mediated C-CN bond activation is another emerging strategy in organic synthesis, which can involve reactions where the cyano group acts as a leaving group or where nitriles serve as a source of the cyano group. snnu.edu.cnresearchgate.net

Isomerization and Rearrangement-Based Syntheses

Syntheses based on isomerization and rearrangement of heterocyclic precursors provide alternative and often elegant pathways to β-ketonitriles. These methods can offer advantages in terms of substrate scope and stereochemical control.

Base-Promoted Isomerization of Isoxazole (B147169) Precursors

Isoxazoles can serve as stable precursors to β-ketonitriles. ingentaconnect.com Base-catalyzed isomerization of 2-isoxazolines, for instance, provides a convenient route to β-hydroxynitriles through a ring-opening reaction that can proceed without loss of enantiopurity. nih.gov This method, when combined with the organocatalytic enantioselective synthesis of the isoxazoline (B3343090) precursors, allows for a short, two-step synthesis of chiral β-hydroxynitriles from α,β-unsaturated aldehydes. nih.gov

Ring-Opening Reactions of Heterocyclic Systems Yielding β-Ketonitriles

The reductive ring-opening of substituted isoxazoles is a valuable method for the synthesis of β-ketonitriles. ingentaconnect.compsu.edu For example, 3-bromoisoxazoles can be converted to the corresponding β-ketonitriles in good yields using either molybdenum hexacarbonyl or iron(II) chloride tetrahydrate. ingentaconnect.compsu.edu This transformation involves the cleavage of the N-O bond in the isoxazole ring. The stability of the isoxazole ring under various conditions makes it an effective equivalent of a β-ketonitrile. ingentaconnect.com

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Molybdenum Hexacarbonyl (Mo(CO)6) | Reflux in acetonitrile (B52724)/water | Moderate to Good | ingentaconnect.com |

| Iron(II) Chloride Tetrahydrate (FeCl2·4H2O) | Acetonitrile, Room Temperature, N2 atmosphere | Good | ingentaconnect.com |

Green Chemistry and Sustainable Synthesis Approaches

The development of synthetic methods that are environmentally friendly, economical, and efficient is a primary goal in modern chemistry. ijnrd.org For β-ketonitriles, this involves creating protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption. nih.govijnrd.org

Traditional methods for synthesizing β-ketonitriles often rely on transition-metal-based reactions or hazardous reagents like sodium amide. nih.gov Recent research has focused on developing milder and more sustainable alternatives.

A significant advancement involves the acylation of the acetonitrile anion with esters using inexpensive and readily available potassium tert-butoxide (KOt-Bu) in ethereal solvents. nih.gov This method successfully produces a variety of β-ketonitriles, including enolizable compounds, in modest to good yields under ambient conditions. nih.gov The protocol is noted for its simplicity, as no side products are typically observed in the organic extract after work-up. nih.gov The addition of a catalytic amount of isopropanol or 18-crown-6 was found to be crucial for facilitating the reaction and minimizing side-product formation. nih.gov

This environmentally friendly procedure was successfully applied to the synthesis of several β-ketonitriles from various esters. nih.gov The yields for different analogues highlight the versatility of this green protocol. nih.gov For instance, the cyclohexyl analogue, a compound structurally similar to the title compound, was prepared with a 68% yield. nih.gov

| Starting Ester | Resulting β-Ketonitrile | Yield (%) |

|---|---|---|

| Ethyl butyrate | 3-Oxohexanenitrile (2-Propyl analogue) | 76 |

| Ethyl cyclohexanecarboxylate | 2-Cyclohexyl-3-oxopropanenitrile (Cyclohexyl analogue) | 68 |

| Ethyl cinnamate | Cinnamoylacetonitrile | 64 |

| Ethyl 2-thiophenecarboxylate | 3-Oxo-3-(thiophen-2-yl)propanenitrile | 38 |

Another eco-friendly approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a non-toxic and inexpensive reagent for the synthesis of quinolone derivatives from β-ketonitriles. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ijnrd.orgnih.gov These benefits include dramatically reduced reaction times, increased product yields, improved product purity, and lower energy consumption. ijnrd.orgsurrey.ac.ukresearchgate.net

The application of microwave irradiation has been successfully demonstrated for the synthesis of β-ketonitriles. In one study, twenty-four different β-ketonitriles were synthesized from various esters and nitriles using potassium tert-butoxide as a base in a microwave reactor. utsa.edu The reactions were completed in just ten minutes, a substantial improvement over conventional methods that can take several hours. nih.govutsa.edu This rapid, efficient, and clean methodology aligns well with the principles of green chemistry. ijnrd.org

The yields for this microwave-assisted protocol ranged from 30% to 72%. It was noted that starting materials containing hydrocarbon groups generally gave better yields and were easier to purify than those with amino groups, which likely competed in the nucleophilic attack. utsa.edu

| Starting Ester | Starting Nitrile | Resulting β-Ketonitrile | Time (min) | Yield (%) |

|---|---|---|---|---|

| Methyl 2-(2-methoxyphenyl)acetate | Phenylacetonitrile | 5-(2-methoxyphenyl)-3-oxo-2-phenylpentanenitrile | 10 | 30-72 (range for 24 compounds) |

| Methyl 2-(4-isobutylphenyl)propanoate | Phenylacetonitrile | 4-(4-isobutylphenyl)-3-oxo-2-phenylpentanenitrile | 10 | 30-72 (range for 24 compounds) |

Stereoselective Synthesis of α-Substituted β-Ketonitriles

The synthesis of molecules with specific three-dimensional arrangements (stereoisomers) is crucial in medicinal chemistry, as different stereoisomers can have vastly different biological activities. The development of stereoselective methods to prepare α-substituted β-ketonitriles allows for the controlled creation of chiral centers, leading to enantiomerically enriched or pure compounds. nih.gov

Creating chiral β-ketonitrile scaffolds requires enantioselective methods that can distinguish between two mirror-image forms (enantiomers) of a molecule. Organocatalysis and metal-catalyzed reactions are prominent strategies for achieving this. researchgate.netrsc.org

One approach involves the highly efficient electrophilic cyanation of boron enolates using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent. A preliminary result using a chiral boron enolate demonstrated the potential for an enantioselective cyanation reaction, paving the way for the synthesis of chiral β-ketonitriles. researchgate.net This method is particularly valuable as it can also be used to create β-ketonitriles that contain a quaternary α-carbon center. researchgate.net

Another strategy focuses on the rhodium/silane-cocatalyzed regio- and enantioselective allylic cyanomethylation using acetonitrile directly. researchgate.net The addition of a neutral silane (B1218182) reagent is essential, acting as a carrier for the acetonitrile anion to facilitate the reaction. researchgate.net Furthermore, the design of chiral bifunctional catalysts, such as those based on cyclopropenimine-thiourea, has been shown to be effective in the highly stereoselective synthesis of other chiral nitrile-containing compounds, suggesting a potential avenue for application in β-ketonitrile synthesis. nih.gov These advanced methodologies are critical for expanding the chemical space and providing access to novel, biologically active molecules. rsc.org

Chemical Reactivity and Derivatization Strategies for 2 Cyclohexyl 3 Oxo 3 Phenylpropanenitrile

Transformations Involving the Nitrile Functional Group (–C≡N)

The nitrile group is characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic due to the high electronegativity of nitrogen, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This inherent reactivity allows for a range of transformations, which are broadly categorized into hydrolysis, reduction, and addition of organometallic reagents.

Hydrolytic Conversions to Carboxylic Acid or Amide Derivatives

The hydrolysis of the nitrile group in 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile can yield either the corresponding carboxylic acid or amide, depending on the reaction conditions. libretexts.org This conversion is a well-established method for synthesizing these derivatives.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. libretexts.org A subsequent attack by water, a weak nucleophile, leads to the formation of an amide intermediate, 2-Cyclohexyl-3-oxo-3-phenylpropanamide. libretexts.orglibretexts.org If the reaction is allowed to proceed with further heating, the amide will undergo hydrolysis to produce the carboxylic acid, 2-Cyclohexyl-3-oxo-3-phenylpropanoic acid. libretexts.org

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the amide. Similar to the acid-catalyzed pathway, prolonged reaction under basic conditions will hydrolyze the amide to the carboxylate salt, which upon acidic workup yields the final carboxylic acid.

| Condition | Intermediate Product | Final Product |

| Acidic (H₃O⁺, heat) | 2-Cyclohexyl-3-oxo-3-phenylpropanamide | 2-Cyclohexyl-3-oxo-3-phenylpropanoic acid |

| Basic (1. OH⁻, heat; 2. H₃O⁺) | 2-Cyclohexyl-3-oxo-3-phenylpropanamide | 2-Cyclohexyl-3-oxo-3-phenylpropanoic acid |

Reductive Transformations to Amines or Aldehydes

The reduction of the nitrile group is a powerful method for synthesizing primary amines or aldehydes. wikipedia.org The choice of reducing agent and reaction conditions dictates the final product.

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a widely used and economical method for reducing nitriles to primary amines. wikipedia.org This process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Commonly employed catalysts include group 10 metals such as Raney nickel, palladium, and platinum dioxide. wikipedia.org The reaction typically requires elevated temperature and pressure to proceed efficiently. google.com The general transformation converts the –C≡N group into a –CH₂NH₂ group, which in the case of the target compound would yield 2-cyclohexyl-3-phenylpropane-1,3-diamine, assuming the ketone is also reduced. However, focusing solely on the nitrile, the product is 2-cyclohexyl-3-oxo-3-phenylpropan-1-amine.

A significant challenge in nitrile hydrogenation is the potential formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the primary amine product. wikipedia.orgrsc.org The selectivity for the primary amine can be influenced by several factors, including the choice of catalyst, solvent, pH, and the presence of additives like ammonia. wikipedia.orggoogle.com

| Catalyst | Typical Conditions | Primary Product | Potential Byproducts |

| Raney Nickel | High pressure H₂, heat | Primary Amine | Secondary and Tertiary Amines |

| Palladium (Pd) | High pressure H₂, heat | Primary Amine | Secondary and Tertiary Amines |

| Platinum Dioxide (PtO₂) | High pressure H₂, heat | Primary Amine | Secondary and Tertiary Amines |

| Rhodium (Rh) | H₂, basic substance, two-phase solvent | Primary Amine | High selectivity, reduced byproducts google.com |

Hydride-Based Reductions (e.g., LiAlH₄, DIBAL-H)

Complex metal hydrides are versatile reagents for the reduction of nitriles. The outcome of the reduction is highly dependent on the specific hydride reagent used. chemistrysteps.com

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that converts nitriles into primary amines. chemguide.co.ukjove.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the nitrile carbon, forming an imine anion. jove.comlibretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon protonation with water during workup, gives the primary amine. libretexts.orgjove.comlibretexts.org This method is an excellent route for the synthesis of primary amines from nitriles. libretexts.org

In contrast, Diisobutylaluminum hydride (DIBAL-H) is a less reactive, bulkier reducing agent that allows for the partial reduction of nitriles to aldehydes. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) and with a single equivalent of DIBAL-H. commonorganicchemistry.com DIBAL-H coordinates to the nitrile nitrogen, and a single hydride is transferred to the carbon, forming an aluminum-imine intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.commasterorganicchemistry.com This method provides a valuable synthetic route to aldehydes from nitriles, a transformation not possible with stronger reducing agents like LiAlH₄. masterorganicchemistry.com

| Reagent | Abbreviation | Reaction Pathway | Final Product from Nitrile |

| Lithium Aluminum Hydride | LiAlH₄ | Complete reduction (two hydride additions) | Primary Amine |

| Diisobutylaluminum Hydride | DIBAL-H | Partial reduction (one hydride addition) followed by hydrolysis | Aldehyde |

Nucleophilic Addition Reactions with Organometallic Reagents

The electrophilic carbon of the nitrile group can also be attacked by carbon-based nucleophiles, such as those found in organometallic reagents. This reaction provides an effective method for carbon-carbon bond formation and the synthesis of ketones. chemistrysteps.com

Formation of Ketones via Grignard or Organolithium Reagents

Both Grignard reagents (R-MgX) and organolithium reagents (R-Li) react with nitriles to produce ketones after an aqueous workup. chemistrysteps.comucalgary.ca The reaction begins with the nucleophilic addition of the organometallic reagent's carbanion to the nitrile's electrophilic carbon. libretexts.orgucalgary.ca This addition breaks the pi bond of the nitrile and forms an imine salt intermediate. ucalgary.ca

Crucially, this negatively charged imine intermediate is unreactive toward a second molecule of the organometallic reagent. chemistrysteps.comucalgary.ca The reaction is completed by an acidic workup, which first protonates the nitrogen to form an imine and then hydrolyzes the imine to the corresponding ketone. ucalgary.cafiveable.me This two-step sequence—addition followed by hydrolysis—is a reliable method for converting the nitrile group of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile into a ketone functionality.

| Reagent Type | General Formula | Intermediate (before workup) | Final Product from Nitrile |

| Grignard Reagent | R-MgX | Imine magnesium salt | Ketone (R-C=O) |

| Organolithium Reagent | R-Li | Imine lithium salt | Ketone (R-C=O) |

Pathways to Imines and Their Subsequent Derivatizations

The ketone carbonyl group in 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile is susceptible to nucleophilic attack by primary amines, leading to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the corresponding imine. youtube.comnih.gov The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the imine product. youtube.com

The general mechanism for imine formation from a ketone and a primary amine proceeds as follows:

Nucleophilic attack of the primary amine on the electrophilic carbonyl carbon.

Proton transfer to form a zwitterionic intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water and formation of the carbon-nitrogen double bond.

Imines derived from β-keto nitriles are valuable synthetic intermediates. The imine nitrogen can act as a nucleophile, while the carbon of the C=N bond is electrophilic, particularly after protonation. bham.ac.uk This dual reactivity allows for a variety of subsequent derivatizations, including their use in multicomponent reactions to construct complex heterocyclic scaffolds. For instance, imines can participate as electrophiles in Mannich-type reactions or as components in cycloaddition reactions. youtube.comchemrxiv.org The specific derivatization strategies for the imine of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile would depend on the nature of the primary amine used and the desired final product.

Reactions of the Ketone Carbonyl Group (–C=O)

The ketone carbonyl group is a key site for various chemical transformations, including reduction and condensation reactions.

The reduction of the ketone carbonyl group in 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile to a secondary alcohol introduces a new stereocenter, leading to the possibility of diastereomeric products (syn and anti). The stereochemical outcome of this reduction can be controlled through the choice of reducing agents and the use of Lewis acids.

In the reduction of analogous α-alkyl-β-keto esters, the use of a chelating Lewis acid like titanium tetrachloride (TiCl₄) in a non-coordinating solvent typically leads to the syn isomer with high diastereoselectivity. nih.govresearchgate.net This is attributed to the formation of a rigid chelate between the Lewis acid and both carbonyl groups, which directs the hydride attack from the less hindered face. Conversely, employing a non-chelating Lewis acid such as cerium(III) chloride (CeCl₃) in a coordinating solvent favors the formation of the anti isomer. nih.gov In this case, the Lewis acid coordinates preferentially to the more basic ketone carbonyl, and the hydride reagent attacks from the less sterically hindered direction, which is opposite to the bulky α-substituent.

Biocatalytic reductions using ketoreductases (KREDs) also offer a highly stereoselective route to chiral β-hydroxy nitriles. nih.govacs.orgacsgcipr.orgnih.gov These enzymatic reductions can provide access to either enantiomer of the corresponding alcohol with high enantiomeric excess.

Table 1: Expected Diastereoselectivity in the Reduction of α-Alkyl-β-keto Nitriles

| Reducing System | Lewis Acid | Solvent | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| BH₃·SMe₂ | TiCl₄ | CH₂Cl₂ | syn | High (e.g., >95:5 for similar substrates) |

| LiEt₃BH | CeCl₃ | THF | anti | High (e.g., >5:95 for similar substrates) |

| Baker's Yeast | - | Water/Buffer | Varies | High stereoselectivity reported |

| Ketoreductases | - | Buffer | Varies | High enantioselectivity reported |

Data is based on reported reductions of analogous α-alkyl-β-keto esters and nitriles and represents expected outcomes for 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile.

The ketone carbonyl of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile can undergo condensation reactions with various nucleophiles. One important class of such reactions is the Knoevenagel condensation, which involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org This reaction is a key step in the Gewald aminothiophene synthesis, where a ketone, a cyanoester, and elemental sulfur react to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.orgnih.govarkat-usa.orgumich.edu In this context, 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile could potentially react with another active methylene compound, although its own α-carbon is also reactive.

Furthermore, the β-keto nitrile moiety is a suitable precursor for the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia. youtube.comwikipedia.orgorganic-chemistry.orgchemtube3d.comyoutube.com By analogy, 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile could serve as the β-dicarbonyl component in such a synthesis, leading to highly substituted dihydropyridines and pyridines.

Reactivity at the Alpha-Carbon (α-CH) Position Adjacent to Both Functional Groups

The α-carbon of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile is activated by both the adjacent ketone and nitrile groups, making the α-proton acidic and susceptible to deprotonation by a suitable base.

Treatment of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) will lead to the quantitative formation of the corresponding lithium enolate. bham.ac.uklibretexts.orgresearchgate.net The resulting enolate is a soft nucleophile and can react with various electrophiles at either the α-carbon or the enolate oxygen (ambident reactivity). nih.gov The site of reaction (C- vs. O-alkylation) is influenced by factors such as the nature of the electrophile, the counterion, and the solvent.

The formation of the enolate from the parent compound, 3-oxo-3-phenylpropanenitrile, has been demonstrated in its reaction as a Michael donor. nih.govyoutube.comnih.govmdpi.comresearchgate.net The enolate anion adds to the β-carbon of an α,β-unsaturated carbonyl compound in a conjugate addition reaction.

The enolate generated from 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile can undergo SN2 reactions with alkyl halides, leading to the introduction of an alkyl group at the α-position. nih.govlibretexts.org For this reaction to be effective, the enolate must be generated in a high concentration in the absence of competing nucleophiles and bases. libretexts.org The choice of the alkylating agent is crucial, with primary and secondary alkyl halides being preferred to avoid competing elimination reactions.

Michael addition is another important alkylation reaction at the α-position. The enolate of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile is expected to act as a nucleophile in conjugate additions to α,β-unsaturated ketones, esters, and nitriles. This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor. The reaction of 3-oxo-3-phenylpropanenitrile with various Michael acceptors has been well-documented, leading to the formation of polyfunctional δ-diketones which can be further cyclized to form various heterocyclic compounds. nih.govyoutube.comnih.govmdpi.comresearchgate.net

Halogenation Reactions at the α-Position

The α-position of β-ketonitriles, such as 2-cyclohexyl-3-oxo-3-phenylpropanenitrile, is activated by both the adjacent ketone and nitrile groups, making it susceptible to electrophilic substitution reactions like halogenation. Under acidic conditions, ketones can undergo halogenation at the α-carbon. libretexts.org This reaction proceeds through an enol intermediate. libretexts.org The presence of an acid catalyst facilitates the tautomerization of the ketone to its enol form. This enol then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂, Cl₂). libretexts.org

The general mechanism for the acid-catalyzed α-halogenation of a ketone involves the following steps:

Protonation of the carbonyl oxygen by the acid catalyst.

Removal of the acidic α-hydrogen by a weak base (like the solvent or the conjugate base of the acid catalyst) to form an enol.

Nucleophilic attack of the enol's carbon-carbon double bond on a halogen molecule.

Deprotonation of the resulting intermediate to yield the α-halogenated ketone and regenerate the acid catalyst. libretexts.org

For 2-cyclohexyl-3-oxo-3-phenylpropanenitrile, this reaction would result in the substitution of the hydrogen atom at the C-2 position with a halogen atom, yielding 2-halo-2-cyclohexyl-3-oxo-3-phenylpropanenitrile. The reaction is typically performed using a halogen such as bromine in a suitable solvent like acetic acid. libretexts.org

Table 1: Representative Conditions for α-Halogenation

| Entry | Halogenating Agent | Catalyst/Solvent | Product |

| 1 | Bromine (Br₂) | Acetic Acid | 2-Bromo-2-cyclohexyl-3-oxo-3-phenylpropanenitrile |

| 2 | Chlorine (Cl₂) | Acetic Acid | 2-Chloro-2-cyclohexyl-3-oxo-3-phenylpropanenitrile |

| 3 | N-Bromosuccinimide | p-Toluenesulfonic acid | 2-Bromo-2-cyclohexyl-3-oxo-3-phenylpropanenitrile |

Cascade and Tandem Reactions Facilitated by Dual Functionality

The presence of both a ketone and a nitrile group in 2-cyclohexyl-3-oxo-3-phenylpropanenitrile provides it with dual functionality that can be exploited in cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are highly efficient in terms of atom economy and procedural simplicity. The ketone offers an electrophilic carbonyl carbon and an enolizable α-position, while the nitrile group can act as a precursor to amines or amides through reduction or hydration, respectively.

A three-component condensation reaction involving 3-ketonitriles, 2-unsubstituted imidazole (B134444) N-oxides, and aldehydes showcases the utility of the β-ketonitrile scaffold in cascade reactions. This particular reaction proceeds through a sequence of Knoevenagel condensation and Michael addition under mild, catalyst-free conditions. rsc.org

Hydration/Transfer Hydrogenation Tandem Processes of β-Ketonitriles

A notable example of a tandem process involving β-ketonitriles is the conversion to β-hydroxyamides. This transformation can be achieved through a one-pot hydration/transfer hydrogenation tandem process. This process is catalyzed by a single metal source, such as a ruthenium(II) complex.

In this tandem reaction, the nitrile group first undergoes hydration to form a primary amide. Subsequently, the ketone's carbonyl group is reduced via transfer hydrogenation to a hydroxyl group. The use of a single catalyst to promote both transformations in the same reaction vessel highlights the efficiency of this approach. This process has been successfully applied to a range of β-ketonitriles.

Table 2: Ruthenium-Catalyzed Hydration/Transfer Hydrogenation of β-Ketonitriles

| Entry | β-Ketonitrile Substrate | Catalyst | Product | Yield (%) |

| 1 | 3-Oxo-3-phenylpropanenitrile | [RuCl₂(p-cymene)]₂/dppf | 3-Hydroxy-3-phenylpropanamide | 95 |

| 2 | 3-Oxo-3-(p-tolyl)propanenitrile | [RuCl₂(p-cymene)]₂/dppf | 3-Hydroxy-3-(p-tolyl)propanamide | 92 |

| 3 | 3-Cyclohexyl-3-oxopropanenitrile | [RuCl₂(p-cymene)]₂/dppf | 3-Cyclohexyl-3-hydroxypropanamide | 85 |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Chemo- and Regioselective Transformations in Polyfunctionalized Systems

The distinct reactivity of the functional groups in molecules like 2-cyclohexyl-3-oxo-3-phenylpropanenitrile allows for chemo- and regioselective transformations. For instance, the acidic α-hydrogen is often the site of initial reaction in base-mediated processes.

In the context of Michael additions, the anion of 3-oxo-3-phenylpropanenitrile, a related compound, has been shown to react regioselectively with linear conjugated enynones. nih.govmdpi.com The reaction proceeds via the addition of the nucleophilic α-carbon of the β-ketonitrile to the electrophilic double bond of the enynone. nih.govmdpi.com This demonstrates the ability to selectively engage the α-position in carbon-carbon bond formation while the ketone and nitrile functionalities remain intact for potential subsequent transformations. nih.govmdpi.com

Similarly, three-component reactions involving acetophenone (B1666503) derivatives, aromatic aldehydes, and malononitrile (B47326) can be controlled to chemoselectively produce 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives. informahealthcare.com This type of reaction highlights the ability to orchestrate complex bond formations in a selective manner in polyfunctionalized systems. informahealthcare.com

Applications of 2 Cyclohexyl 3 Oxo 3 Phenylpropanenitrile As a Synthetic Building Block

Construction of Diverse Heterocyclic Frameworks

The 1,3-dicarbonyl-like nature of β-ketonitriles, including 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile, makes them ideal starting materials for condensation reactions with various binucleophilic reagents. These reactions provide efficient pathways to a multitude of five- and six-membered heterocyclic systems, which are core structures in many pharmaceutically active compounds and functional materials. rsc.orgnih.gov

Pyrazoles: The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a well-established application of β-dicarbonyl compounds. nih.gov The reaction of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile with various hydrazine derivatives is expected to proceed via a condensation-cyclization sequence. The initial reaction would occur between the hydrazine and the ketone carbonyl, followed by intramolecular cyclization involving the nitrile group to furnish highly substituted pyrazoles. mdpi.comnih.gov The substitution pattern on the resulting pyrazole can be controlled by the choice of the hydrazine reactant.

Table 1: Synthesis of Pyrazole Derivatives

| Reagent | Resulting Pyrazole Structure |

| Hydrazine (NH₂NH₂) | 5-Cyclohexyl-4-phenyl-1H-pyrazol-3-amine |

| Phenylhydrazine (PhNHNH₂) | 5-Cyclohexyl-1,4-diphenyl-1H-pyrazol-3-amine |

| Methylhydrazine (MeNHNH₂) | 5-Cyclohexyl-1-methyl-4-phenyl-1H-pyrazol-3-amine |

Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They can be readily synthesized by the reaction of β-ketonitriles with compounds containing an N-C-N fragment, such as guanidine, urea, or thiourea. rsc.orgresearchgate.net The reaction with 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile would lead to the formation of highly functionalized pyrimidine derivatives, which are of significant interest in medicinal chemistry. organic-chemistry.orgutsa.edu

Table 2: Synthesis of Pyrimidine Derivatives

| Reagent | Resulting Pyrimidine Structure |

| Guanidine | 2-Amino-5-cyclohexyl-4-phenylpyrimidin-6-amine |

| Urea | 2-Amino-5-cyclohexyl-4-phenylpyrimidin-6(1H)-one |

| Thiourea | 2-Amino-5-cyclohexyl-4-phenyl-1,6-dihydropyrimidine-6-thione |

Quinolines: The Friedländer synthesis is a classical and efficient method for constructing the quinoline ring system. wikipedia.orgorganicreactions.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile. mdpi.comresearchgate.net The reaction, typically catalyzed by acid or base, proceeds through an initial aldol or Schiff base formation followed by cyclodehydration to yield the aromatic quinoline core. This methodology allows for the synthesis of quinolines with a variety of substituents, which are valuable scaffolds in drug discovery. nih.gov

Table 3: Friedländer Synthesis of Quinolines

| Reagent | Resulting Quinolone Structure |

| 2-Aminobenzaldehyde | 3-Cyclohexyl-2-phenylquinoline-4-carbonitrile |

| 2-Aminoacetophenone | 3-Cyclohexyl-4-methyl-2-phenylquinoline-4-carbonitrile |

| 5-Chloro-2-aminobenzaldehyde | 6-Chloro-3-cyclohexyl-2-phenylquinoline-4-carbonitrile |

Thiophenes: The Gewald aminothiophene synthesis is a powerful one-pot, multi-component reaction for the preparation of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction brings together a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. researchgate.netderpharmachemica.com In a variation of this reaction, 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile can serve as both the carbonyl and the active methylene nitrile component. The reaction with elemental sulfur under basic conditions would yield a highly substituted 2-aminothiophene.

Table 4: Gewald Synthesis of Thiophenes

| Reagents | Resulting Thiophene Structure |

| Elemental Sulfur, Base (e.g., Morpholine) | 2-Amino-4-cyclohexyl-5-phenylthiophene-3-carbonitrile |

Isoxazoles: Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.govrsc.org The reaction of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile with hydroxylamine hydrochloride provides a direct pathway to substituted isoxazoles. nih.govacs.org Depending on the reaction conditions, the cyclization can proceed in two ways, potentially leading to isomeric products, although one is often favored. organic-chemistry.org

Table 5: Synthesis of Isoxazole (B147169) Derivatives

| Reagent | Resulting Isoxazole Structure |

| Hydroxylamine (NH₂OH) | 5-Cyclohexyl-4-phenylisoxazol-3-amine |

Assembly of Complex Spirocyclic and Polycyclic Architectures

The structural features of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile also allow for its use in the synthesis of more intricate molecular architectures, such as spirocyclic and fused polycyclic systems. rsc.org Spirocycles, which contain two rings connected by a single common atom, can be targeted through intramolecular cyclization of appropriately substituted derivatives or by using bifunctional reagents that react at the active methylene carbon. The existing cyclohexyl ring can also serve as an anchor point for the construction of a spirocyclic framework.

Furthermore, the heterocyclization reactions described previously can be extended to create fused polycyclic systems. For example, using substituted aminopyrazoles derived from the title compound in subsequent reactions can lead to fused systems like pyrazolo[1,5-a]pyrimidines. nih.gov Similarly, the quinoline synthesis provides a direct route to a fused polycyclic aromatic system. These strategies are crucial for generating molecular complexity from relatively simple starting materials.

Precursor in the Synthesis of Advanced Organic Materials

While primarily explored in the context of discrete molecule synthesis, the functional groups within 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile offer potential for its use as a monomer or precursor in the development of advanced organic materials. The nitrile and carbonyl functionalities can be involved in polymerization reactions or serve as reactive handles for grafting the molecule onto polymer backbones or surfaces. The presence of both aromatic (phenyl) and aliphatic cyclic (cyclohexyl) moieties could impart unique solubility, thermal, and morphological properties to resulting materials. Potential applications could include the synthesis of specialty polymers, organic semiconductors, or as ligands for the construction of metal-organic frameworks (MOFs), where the nitrogen and oxygen atoms could coordinate to metal centers.

Strategic Utility in Total Synthesis of Natural Products

β-Ketonitriles are valuable intermediates in the multistep total synthesis of complex natural products. researchgate.netnih.gov Their ability to participate in reliable C-C bond-forming reactions and to be readily converted into a variety of heterocyclic systems makes them powerful synthons. Although the specific use of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile in a completed total synthesis has not been prominently reported, its potential is evident. The heterocyclic cores that can be constructed from this building block, such as pyrimidines, quinolines, and pyrazoles, are prevalent in numerous classes of alkaloids and other biologically active natural products. Therefore, it represents a strategic starting material for synthetic campaigns targeting such molecules, offering a convergent route to key intermediates.

Mechanistic Investigations and Elucidation of Reaction Pathways Involving 2 Cyclohexyl 3 Oxo 3 Phenylpropanenitrile

Mechanistic Hypotheses for β-Ketonitrile Formation

The most common and economically viable synthesis of β-ketonitriles, including 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile, involves a Claisen-type condensation reaction. This reaction typically occurs between a carboxylic acid ester and a nitrile containing α-hydrogens, promoted by a strong base. google.comorganic-chemistry.org The process is driven by the formation of a highly stabilized anion of the resulting β-ketonitrile. organic-chemistry.org

The pathways of nitrile synthesis and transformation are characterized by several key reactive intermediates. While not all are involved in every reaction, their identification is critical to postulating accurate mechanistic steps.

Enolates: In the context of β-ketonitrile formation from esters and nitriles, the most critical intermediate is the nitrile-stabilized carbanion, an enolate equivalent. nih.gov A strong base, such as sodium ethoxide or potassium tert-butoxide, abstracts a proton from the α-carbon of the nitrile (in this case, cyclohexylacetonitrile). organic-chemistry.orgnih.govutsa.edu This deprotonation forms a nucleophilic carbanion that is stabilized by the electron-withdrawing nature of the adjacent cyano group. nih.govwikipedia.org This enolate is the key species that attacks the electrophilic carbonyl carbon of the ester (e.g., methyl benzoate).

Imine Species: Following the nucleophilic attack of an organometallic reagent (like a Grignard reagent) on a nitrile, an intermediate imine anion is formed. researchgate.net Subsequent hydrolysis of this imine intermediate leads to the formation of a ketone. While not a direct intermediate in the Claisen-type synthesis of the β-ketonitrile itself, the formation of imine or imine-like species is fundamental to many C-N bond transformations of the nitrile group. nih.gov

Thiohydroxamic Acids: These compounds, often prepared from thiohydroximate esters, are primarily known for their role in radical chemistry, such as in the Barton decarboxylation where they serve as precursors to carbon radicals. wikipedia.org While they represent an important class of nitrile-related derivatives, they are not typically proposed as intermediates in the base-promoted condensation pathway to form β-ketonitriles.

N-Boroamide Intermediates: The dehydration of primary amides to nitriles can proceed through N-boroamide intermediates. This pathway is relevant to the synthesis of the nitrile starting material rather than the formation of the final β-ketonitrile product. researchgate.net In this mechanism, the amide is activated, facilitating the elimination of water to yield the cyano group. researchgate.netresearchgate.net

Table 1: Key Intermediates in Nitrile Chemistry

| Intermediate Type | Role in Relation to 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile | Reaction Type |

|---|---|---|

| Enolate / Nitrile Anion | Primary nucleophilic intermediate in the formation of the β-ketonitrile skeleton. | Claisen-type Condensation, Michael Addition |

| Imine Species | Intermediate in certain derivatization reactions of the nitrile group (e.g., ketone synthesis). | Grignard Addition, Ester-Imine Condensation |

| Thiohydroxamic Acids | Precursors in specific radical reactions; not a standard intermediate in β-ketonitrile formation. | Barton Decarboxylation |

| N-Boroamide | Intermediate in the synthesis of the nitrile starting material from a primary amide. | Amide Dehydration |

While the classic Claisen-type condensation is base-promoted and requires a stoichiometric amount of base, other catalytic systems have been developed for the synthesis of β-ketonitriles.

Alternative catalytic approaches have been explored. For instance, a palladium-catalyzed method for synthesizing β-ketonitriles from dinitriles and organoboron reagents has been described. A plausible catalytic cycle for such a transformation would involve:

Oxidative Addition: An organoboron reagent undergoes transmetalation to a Pd(0) species, forming an arylpalladium(II) complex.

Coordination: The cyano group of the dinitrile coordinates to the palladium center.

Carbopalladation: Migratory insertion of the coordinated nitrile into the Aryl-Pd bond occurs.

Hydrolysis & Reductive Elimination: The resulting intermediate is hydrolyzed, and the catalyst is regenerated through reductive elimination, releasing the β-ketonitrile product.

Mechanistic Studies of Subsequent Derivatization Reactions

The dual functionality of the keto and nitrile groups, along with the acidity of the α-carbon, makes 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile a versatile intermediate for further molecular construction.

A primary example of C-C bond formation involving β-ketonitriles is the Michael addition reaction. Due to the acidity of the proton situated between the carbonyl and cyano groups, 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile can be easily deprotonated by a base to form a stable enolate, which serves as an excellent "Michael donor". wikipedia.org

The mechanism for the Michael addition proceeds in three key steps: wikipedia.orgmasterorganicchemistry.com

Enolate Formation: A base removes the acidic α-proton from the β-ketonitrile to generate a resonance-stabilized enolate.

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of an α,β-unsaturated compound (the "Michael acceptor"). This 1,4-addition breaks the π-bond of the acceptor and forms a new C-C single bond, resulting in a new enolate intermediate. pressbooks.pub

Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a protic solvent, yielding the final 1,5-dicarbonyl (or related) adduct. masterorganicchemistry.com

The cyano group of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile is susceptible to various transformations, notably hydration and reduction.

Hydration: The conversion of the nitrile to a primary amide can be achieved under catalytic conditions. Ruthenium(II) complexes, in particular, have been shown to be effective for the hydration of β-ketonitriles in water. nih.govacs.org The proposed mechanism for this metal-catalyzed hydration involves the coordination of the nitrile to the ruthenium center, which activates the C≡N bond towards nucleophilic attack by a water molecule. uniovi.esrsc.org This is followed by proton transfers and isomerization to yield the β-ketoamide and regenerate the active catalyst. uniovi.es

Tandem Hydration/Reduction: The same ruthenium(II) catalyst can promote a one-pot tandem reaction that combines the hydration of the nitrile with the transfer hydrogenation of the ketone. nih.govacs.org In the presence of a hydrogen donor such as sodium formate (B1220265), the catalyst first facilitates the hydration of the nitrile to the β-ketoamide. Subsequently, the same catalytic species mediates the transfer of a hydride from the formate to the carbonyl carbon, reducing the ketone to a secondary alcohol. This efficient tandem process directly converts β-ketonitriles into synthetically valuable β-hydroxyamides. nih.govdntb.gov.ua

Kinetic Studies and Determination of Rate-Limiting Steps

While specific kinetic data and rate-limiting step determinations for reactions involving 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile are not extensively detailed in the literature, mechanistic principles of related reactions allow for informed hypotheses.

For derivatization reactions like the Michael addition, the rate can be influenced by several factors, including the strength of the base used to form the enolate, the steric hindrance of both the Michael donor and acceptor, and the electrophilicity of the acceptor. pressbooks.pub Similarly, in metal-catalyzed reactions such as the ruthenium-catalyzed hydration, the rate-limiting step could be the initial coordination of the nitrile to the metal center or the subsequent nucleophilic attack by water, depending on the specific ligand environment and reaction conditions.

Isotopic Labeling Experiments for Pathway Confirmation

As of the current body of scientific literature, specific studies employing isotopic labeling experiments to definitively confirm the reaction pathways involving 2-cyclohexyl-3-oxo-3-phenylpropanenitrile have not been reported. While mechanistic pathways for reactions involving the precursor 3-oxo-3-phenylpropanenitrile have been proposed, such as in Michael additions, dedicated isotopic labeling studies to elucidate the precise formation mechanism and subsequent reactions of the cyclohexyl-substituted derivative are not publicly available. mdpi.comnih.govnih.gov

Isotopic labeling is a powerful technique for tracking the fate of atoms throughout a chemical reaction, providing unequivocal evidence for proposed mechanisms. In hypothetical studies on the formation of 2-cyclohexyl-3-oxo-3-phenylpropanenitrile, researchers could employ isotopes of carbon (¹³C) or hydrogen (deuterium, ²H) to label one of the starting materials. For instance, in a potential alkylation of 3-oxo-3-phenylpropanenitrile with a cyclohexyl halide, labeling the carbon atom at the 2-position of the nitrile or the reactive carbon of the cyclohexyl group could confirm the precise site of bond formation.

Subsequent analysis of the product's isotopic distribution, typically using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), would reveal the location of the isotopic label. This information would be critical in distinguishing between different possible mechanistic routes.

While general methodologies for isotopic labeling are well-established in organic chemistry, their specific application to 2-cyclohexyl-3-oxo-3-phenylpropanenitrile remains an area for future investigation. nih.govnih.govresearchgate.net Such studies would be invaluable for a complete understanding of its chemical behavior and for optimizing its synthesis and subsequent chemical transformations.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Cyclohexyl 3 Oxo 3 Phenylpropanenitrile

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Component Identification

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for assessing the purity and identifying components in samples of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful tools for the analysis of organic compounds. scientistlive.comrsc.org

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. nih.govnih.gov In this technique, the sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each component, which serves as a chemical fingerprint for identification. This method is effective for identifying volatile impurities, residual starting materials, or byproducts from the synthesis of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is ideal for analyzing compounds that are less volatile, polar, or thermally unstable. scientistlive.comuccore.org LC-MS separates components in a liquid phase before they are introduced into the mass spectrometer. uccore.org This technique provides molecular weight information and structural details, making it a powerful tool for both qualitative and quantitative analysis. scientistlive.com For 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile, LC-MS can be used to confirm the molecular weight of the main component and to identify any non-volatile impurities or degradation products. scientistlive.comuccore.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. youtube.com The method is based on the absorption of infrared radiation, which causes the bonds within a molecule to vibrate at specific frequencies. The resulting spectrum shows absorption bands that are characteristic of the different functional groups. youtube.com

The IR spectrum of 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile is distinguished by the presence of strong absorption bands corresponding to its key functional groups: the ketone carbonyl (C=O) and the nitrile (C≡N).

The carbonyl group of a ketone typically produces a sharp and intense absorption band in the range of 1670 to 1780 cm⁻¹. pressbooks.publibretexts.org For 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile, the conjugation of the carbonyl group with the phenyl ring is expected to shift this absorption to a lower frequency, likely between 1710 and 1665 cm⁻¹. orgchemboulder.com

The nitrile group gives rise to a characteristic, sharp absorption peak in the region of 2260 to 2222 cm⁻¹, which is indicative of the C≡N triple bond stretch. youtube.comyoutube.com

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2222 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | 1710 - 1665 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides insights into the electronic structure of molecules, particularly those with conjugated systems. quora.com When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. shu.ac.uk The wavelengths at which these absorptions occur are characteristic of the molecule's electronic transitions. shu.ac.uk

In 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile, the benzoyl group (a phenyl ring attached to a carbonyl group) acts as the primary chromophore, the part of the molecule responsible for absorbing light. The key electronic transitions observed are the π → π* and n → π* transitions. libretexts.org

The π → π* transitions are typically high-intensity absorptions that result from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk These transitions are expected in the conjugated system of the phenyl ring and carbonyl group. hnue.edu.vn The conjugation lowers the energy gap, shifting the absorption to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. libretexts.orgmasterorganicchemistry.com

The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. youtube.com These transitions are "forbidden," resulting in absorptions of much lower intensity compared to π → π* transitions. hnue.edu.vn For simple carbonyl compounds, this absorption is typically found around 280-290 nm. hnue.edu.vn

| Type of Electronic Transition | Chromophore | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | Conjugated Benzoyl Group | 220 - 250 | High (>10,000) |

| n → π | Carbonyl Group | 280 - 350 | Low (<100) |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an analytical method that provides the most definitive information about the three-dimensional structure of a crystalline solid. jst.go.jpnumberanalytics.com By analyzing the diffraction pattern produced when X-rays are scattered by the electrons in a crystal, researchers can determine the precise arrangement of atoms, including bond lengths, bond angles, and stereochemistry. numberanalytics.comazolifesciences.com

This technique is considered the gold standard for molecular structure determination. nih.gov For 2-Cyclohexyl-3-oxo-3-phenylpropanenitrile, a single-crystal X-ray analysis would yield an unambiguous three-dimensional model of the molecule in the solid state. This structural data is crucial for understanding the molecule's conformation and intermolecular interactions, which in turn influence its physical and chemical properties. While obtaining a suitable single crystal can be a challenge, the detailed structural information it provides is unparalleled by other analytical techniques. jst.go.jpnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。